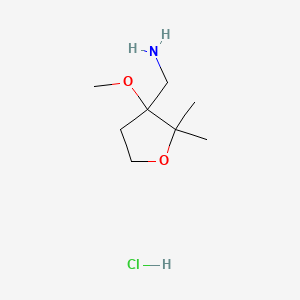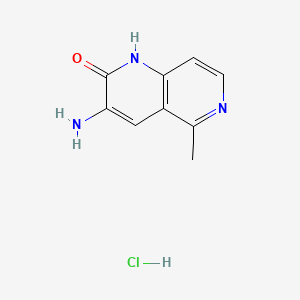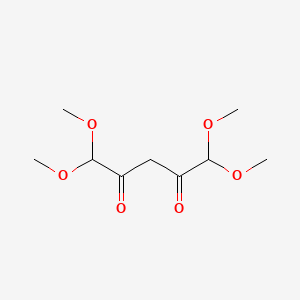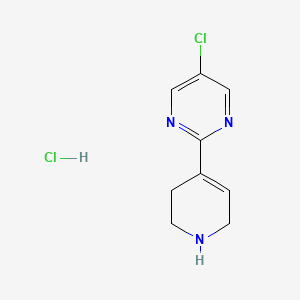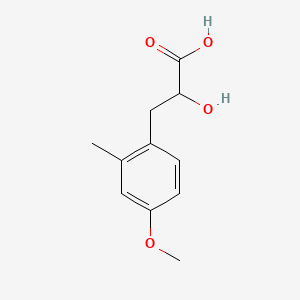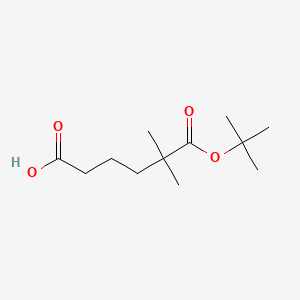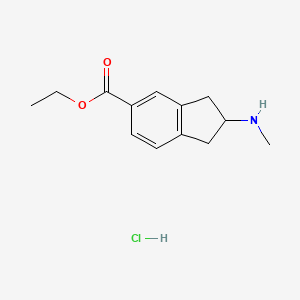
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a brominated benzodioxole ring attached to a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol typically involves the bromination of 1,3-benzodioxole followed by the introduction of a methanethiol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent thiolation step can be achieved using thiolating agents like thiourea or sodium hydrosulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-methanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 1,3-benzodioxole-5-methanethiol.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The brominated benzodioxole ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-1,3-benzodioxol-5-yl)methanethiol
- (6-Fluoro-1,3-benzodioxol-5-yl)methanethiol
- (6-Iodo-1,3-benzodioxol-5-yl)methanethiol
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
82792-87-8 |
|---|---|
Formule moléculaire |
C8H7BrO2S |
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
(6-bromo-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7BrO2S/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-2,12H,3-4H2 |
Clé InChI |
NONZRLDQAMZUPT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CS)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



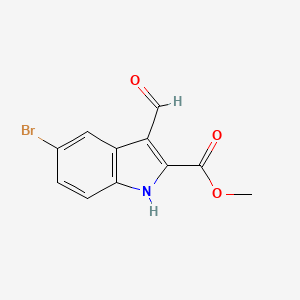
![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)


![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
